4-Bromo-3-chloro-2-methylbenzenethiol
Description
Contextual Significance of Highly Substituted Thiophenols in Chemical Space
Highly substituted thiophenols, characterized by multiple and diverse functional groups on the aromatic ring, occupy a significant niche in chemical space. The specific arrangement and nature of these substituents—such as halogens, alkyl groups, and other functionalities—dramatically influence the molecule's steric and electronic properties. This substitution pattern dictates the reactivity of the thiol group and the aromatic ring, enabling fine-tuned applications in various synthetic pathways. The presence of multiple substituents, as seen in 4-bromo-3-chloro-2-methylbenzenethiol, provides a scaffold with distinct reactive sites. Such polysubstituted benzenes are crucial for building complex molecules where precise spatial orientation of functional groups is required. ncert.nic.inlibretexts.org The strategic placement of bromo, chloro, and methyl groups offers a unique combination of steric hindrance and electronic effects, making these compounds valuable probes for investigating reaction mechanisms and as precursors for materials and biologically active compounds.
Overview of Strategic Importance in Synthetic Methodologies
Benzenethiols are strategically important in organic synthesis due to the nucleophilicity of the sulfur atom and its ability to participate in numerous transformations. wikipedia.org They are fundamental precursors for creating carbon-sulfur bonds, which are integral to many pharmaceuticals, agrochemicals, and materials. organic-chemistry.org
Key synthetic applications include:
Nucleophilic Substitution: Thiophenolates, the conjugate bases of thiophenols, are potent nucleophiles that readily react with alkyl halides to form thioethers. drugfuture.com
Coupling Reactions: They participate in various metal-catalyzed cross-coupling reactions (e.g., with aryl halides) to form diaryl sulfides.
Addition Reactions: Thiophenols can undergo Michael addition to α,β-unsaturated carbonyl compounds. drugfuture.com
Synthesis of Heterocycles: They are essential starting materials for the synthesis of sulfur-containing heterocyclic compounds like benzothiophenes and thiazoles, which are common motifs in medicinal chemistry. nih.govyoutube.com
The conversion of anilines (aromatic amines) to thiophenols via diazonium salt intermediates is a cornerstone of this synthetic utility. Reactions like the Leuckart thiophenol reaction and variations of the Sandmeyer reaction allow for the introduction of a thiol group in a position that might be inaccessible through direct substitution methods. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Scope and Research Objectives for this compound within Modern Chemical Science
The specific compound, this compound, represents a unique, highly substituted benzenethiol (B1682325). While detailed research focused exclusively on this molecule is not extensively documented in public literature, its structure suggests several clear research objectives within chemical science.
Research Objectives:
Development of Novel Synthetic Routes: A primary objective would be the efficient and high-yield synthesis of this compound. A plausible and established route involves the diazotization of its corresponding aniline (B41778), 4-bromo-3-chloro-2-methylaniline (B1277023), followed by a reaction with a sulfur-containing nucleophile (e.g., xanthate in the Leuckart reaction or a thiocyanate (B1210189) in a Sandmeyer-type reaction). organic-chemistry.orgnih.gov
Exploration of Reactivity: Investigating the regioselective reactivity of its functional groups is a key area of interest. Researchers would aim to understand how the interplay between the bromo, chloro, and methyl substituents influences the nucleophilic character of the thiol and the susceptibility of the aromatic ring to further substitution.
Application as a Synthetic Intermediate: A major goal is to utilize this compound as a building block for more complex molecules. Its unique substitution pattern makes it a candidate for synthesizing targeted therapeutic agents or functional materials where precise control over molecular architecture is critical. For instance, it could serve as a precursor in the synthesis of novel pesticides or pharmaceuticals where halogen and sulfur moieties are known to enhance biological activity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrClS | - |
| Molecular Weight | 237.55 g/mol | Computed |
| XLogP3 | 3.8 | Computed nih.gov |
| Hydrogen Bond Donor Count | 1 | Computed nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Computed nih.gov |
| Rotatable Bond Count | 0 | Computed nih.gov |
| Exact Mass | 235.90621 Da | Computed nih.gov |
| Topological Polar Surface Area | 1 Ų | Computed nih.gov |
Synthetic Precursor Data
The most direct synthetic precursor to this compound is 4-bromo-3-chloro-2-methylaniline.
| Property | Value | Source |
|---|---|---|
| Compound Name | 4-Bromo-3-chloro-2-methylaniline | - |
| CAS Number | 627531-47-9 | PubChem nih.gov |
| Molecular Formula | C₇H₇BrClN | PubChem nih.gov |
| Molecular Weight | 220.49 g/mol | PubChem nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
4-bromo-3-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
ZCQRFKLYECFOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylbenzenethiol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. For 4-bromo-3-chloro-2-methylbenzenethiol, the primary disconnections involve the formation of the carbon-sulfur (C-S) bond and the introduction of the halogen substituents.
A plausible retrosynthetic pathway for this compound starts by disconnecting the C-S bond. This leads to a key intermediate, 1-bromo-2-chloro-4-iodo-3-methylbenzene, which can then be converted to the target thiol. This intermediate can be derived from 2-chloro-1-methylbenzene through a sequence of halogenation steps. The order of these halogenation reactions is crucial to ensure the correct substitution pattern due to the directing effects of the existing substituents. libretexts.org
Another strategic disconnection could involve the direct thiolation of a pre-existing 1,4-dibromo-2-chloro-3-methylbenzene or a similar polyhalogenated precursor. The challenge in this approach lies in achieving selective substitution of one bromine atom with a thiol group.
C-S Bond Formation Strategies
The formation of the C-S bond is a critical step in the synthesis of this compound. Various methods have been developed for the synthesis of aryl thiols, ranging from classical approaches to modern transition-metal-catalyzed reactions. nih.gov
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-S bond formation. acsgcipr.org Palladium and copper-based catalysts are particularly prominent in these transformations. acsgcipr.orgacs.orgacs.org
Palladium-Catalyzed Thiolation: Palladium complexes are highly effective for the coupling of aryl halides (including bromides and chlorides) with a variety of sulfur nucleophiles. nih.govrsc.org Buchwald-Hartwig amination protocols have been adapted for thiolation, employing bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. acsgcipr.org These reactions typically involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with a thiol or a thiol equivalent and subsequent reductive elimination to afford the aryl thiol. acsgcipr.orgnih.gov
Copper-Catalyzed Thiolation: Copper-catalyzed "Ullmann-type" couplings offer a cost-effective alternative to palladium-based systems. acsgcipr.orgnih.govacs.org Modern protocols often utilize ligands to moderate the traditionally harsh reaction conditions. acsgcipr.org Copper(I) iodide (CuI) is a commonly used precatalyst, and the reactions can sometimes be performed without a ligand under specific conditions. acs.orgorganic-chemistry.org These methods are effective for the coupling of aryl iodides and bromides with thiols. organic-chemistry.orgbeilstein-journals.org A photoinduced, copper-catalyzed method has been developed for the coupling of aryl thiols with aryl halides at low temperatures (0°C), which proceeds via a single-electron transfer (SET) pathway. organic-chemistry.org
| Catalyst System | Aryl Halide | Sulfur Source | Key Features |
| Palladium/phosphine ligands | Aryl bromides, triflates, activated chlorides | Thiols | Wide substrate scope, tolerance to various functional groups. acs.org |
| Copper(I) iodide | Aryl iodides | Thiols | Ligand-free conditions, mild reaction temperatures. acs.org |
| Copper(I) iodide (photoinduced) | Aryl iodides, bromides | Thiols | Very mild conditions (0°C to -40°C), proceeds via SET mechanism. organic-chemistry.org |
| Iron Catalysts | Aryl halides | Thiols | More sustainable and cost-effective alternative to palladium. acsgcipr.org |
While transition metal catalysis is dominant, metal-free alternatives for C-S bond formation are gaining traction due to their potential for reduced cost and toxicity. rsc.org These methods often rely on the activation of the aryl substrate or the sulfur nucleophile through different mechanisms.
One such approach involves the cross-coupling of aryl thiols with arylzinc reagents, which can proceed without a transition metal catalyst. nih.gov The presence of Mg²⁺ and Li⁺ ions has been shown to facilitate this reaction. nih.gov Another strategy is the use of hypervalent iodine reagents to mediate the coupling of thioethers with sources of cyanide to form thiocyanates. rsc.org Additionally, direct C-H thiolation of arenes with thiophenols can be achieved using aerobic visible-light catalysis, offering a green and atom-economical route. acs.org
The direct use of thiols can be problematic due to their unpleasant odor and propensity for oxidation. This has led to the development of various thiolating reagents and precursors that serve as thiol surrogates.
Thiourea (B124793): Thiourea is an odorless, inexpensive, and easy-to-handle solid that can be used as a sulfur source in the synthesis of thiols. acs.orged.gov The reaction of an alkyl or aryl halide with thiourea forms an isothiouronium salt, which can then be hydrolyzed to yield the corresponding thiol. wikipedia.org This method is particularly effective for primary alkyl halides. wikipedia.org Thiourea can also act as a bifunctional catalyst in certain reactions, promoting C-S bond formation through hydrogen bonding and Brønsted base activity. acs.org
Xanthates: Potassium xanthates (ROCS₂K) are another class of odorless and stable thiol surrogates. mdpi.com They can react with alkyl and aryl halides to form thioethers, likely proceeding through a xanthate intermediate. mdpi.com
1,2-Ethanedithiol (B43112): This dithiol can be used in a copper(II)-catalyzed, single-step synthesis of aryl thiols from aryl halides. researchgate.net The reaction proceeds via an Ullmann-type mechanism, where one of the thiol groups of 1,2-ethanedithiol couples with the aryl halide, and the resulting intermediate is subsequently cleaved to afford the aryl thiol. researchgate.net
Directed Ortho-Metalation (DoM) Approaches for Aromatic Substitution
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgacs.org The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a substituent at the desired position. wikipedia.org
In the context of synthesizing this compound, a DoM strategy could be employed to introduce one of the substituents in a highly regioselective manner. For instance, if starting with a precursor containing a suitable DMG, such as an amide or a methoxy (B1213986) group, this group could direct the lithiation to an adjacent position, which could then be halogenated or otherwise functionalized. wikipedia.org The choice of the DMG and the reaction conditions are critical for the success of this approach. acs.orguwindsor.castrath.ac.uk Recent advances have shown that even in non-polar solvents like toluene (B28343), highly regioselective magnesiations of arenes can be achieved using dialkylmagnesium bases. rsc.org
Halogenation Strategies for Bromine and Chlorine
The introduction of bromine and chlorine onto the benzene (B151609) ring requires careful consideration of the directing effects of the substituents already present. libretexts.org The methyl group is an ortho-, para-director, while halogens are also ortho-, para-directing but are deactivating. libretexts.orgyoutube.com
For the synthesis of this compound, a potential route starts with 2-chlorotoluene (B165313). tiwariacademy.comdrishtiias.com The chlorination of toluene typically yields a mixture of ortho- and para-chlorotoluene, which can be separated. youtube.com Subsequent bromination of 2-chlorotoluene would be directed by both the methyl and chloro groups. The methyl group directs to the 4- and 6-positions, while the chlorine directs to the 4- and 6-positions as well. This would lead to the desired 4-bromo-2-chloro-1-methylbenzene as a major product. molport.com The final step would be the introduction of the thiol group at the position ortho to the methyl group and meta to the bromine and chlorine, likely through a multi-step sequence involving lithiation or another C-H activation strategy followed by quenching with a sulfur electrophile.
Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can also be used, often in conjunction with a catalyst, to achieve selective halogenation. organic-chemistry.org
Methylation Strategies on Aromatic Ring
Direct methylation of a pre-existing 3-bromo-2-chlorotoluene scaffold presents a significant challenge due to the directing effects of the halogen substituents. Both bromine and chlorine are ortho-, para-directors. Therefore, Friedel-Crafts alkylation with a methylating agent would likely lead to a mixture of isomers, with methylation occurring at positions other than the desired C2 position.
A more viable strategy involves introducing the methyl group at an earlier stage of the synthesis. For instance, starting with a precursor like 3-bromo-2-chloroaniline, the amino group could be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction or a related transformation to introduce the methyl group. However, a more common and often higher-yielding approach is to begin with a molecule that already contains the desired methyl group in the correct position relative to other functionalities that will be introduced later.
For example, a plausible synthetic route could commence with 2-methylaniline (o-toluidine). Protection of the amino group, followed by sequential halogenation steps, would be a more regioselective approach to installing the bromo and chloro substituents in the desired positions. The directing effect of the protected amino group and the existing methyl group would guide the incoming electrophiles. A production process for synthesizing 4-bromo-2-methylaniline (B145978) has been disclosed, which involves the protection of o-toluidine, followed by bromination and deprotection. google.com This intermediate could then be a key precursor for the introduction of the chlorine atom and subsequent conversion to the target thiol.
Optimized Reaction Conditions and Green Chemistry Considerations
The optimization of reaction conditions is paramount in the synthesis of complex molecules like this compound, not only to maximize yield and purity but also to align with the principles of green chemistry.
Solvent Effects on Regioselectivity and Yield
The choice of solvent can significantly influence the outcome of synthetic transformations. In the context of C-S cross-coupling reactions to form the thiol functionality, polar aprotic solvents like DMSO have been found to be effective. nih.gov For halogenation reactions, the solvent choice can impact the reactivity of the halogenating agent and the solubility of the substrate and intermediates. In some green chemistry applications, environmentally benign solvents like ethanol (B145695) or even water are being explored. nih.govnih.gov For instance, the synthesis of halogenated thiophenes has been successfully carried out in ethanol. nih.govnih.gov The use of aqueous two-phase systems has also been reported for efficient copper(I)-catalyzed C–S cross-coupling, offering a greener alternative to traditional organic solvents. bohrium.com
Catalyst Development and Ligand Design for C-S Cross-Coupling
The formation of the carbon-sulfur bond to introduce the thiol group is a critical step. Modern synthetic chemistry offers several catalytic methods for this transformation, primarily based on copper and palladium catalysis.
Copper-Catalyzed C-S Coupling: Copper-based catalysts are often favored due to their lower cost compared to palladium. Ligand-free systems using copper(I) iodide have been developed for the coupling of aryl iodides and thiols under mild conditions. uu.nl The use of a CuI/DABCO catalytic system has also been shown to be effective for the thioetherification of aryl halides. Furthermore, a mild C–S bond formation catalyzed by CuI/L-proline in an aqueous two-phase system provides a simple method for synthesizing aryl sulfides. bohrium.com
Palladium-Catalyzed C-S Coupling: Palladium catalysts, particularly those with sophisticated phosphine-based ligands, often exhibit high efficiency and broad substrate scope. For instance, a palladium complex with 1,1′-bis(diphenylphosphino)ferrocene (DPPF) as a ligand, in the presence of a base like N,N-diisopropylethylamine (DIPEA), can facilitate the C-S cross-coupling of aryl bromides with various thiols, tolerating a wide range of functional groups. organic-chemistry.org
Catalyst-Free Approaches: Recent advancements have led to the development of visible-light-promoted C-S cross-coupling reactions that proceed without the need for transition metal or photoredox catalysts. nih.gov These methods rely on the formation of an electron donor-acceptor complex between the thiolate and the aryl halide. nih.gov
| Catalyst System | Ligand | Base | Solvent | Key Advantages |
| CuI | None | K2CO3 | DMF | Inexpensive, ligand-free |
| CuI/DABCO | DABCO | K2CO3 | Toluene | Cost-effective, good chemoselectivity |
| CuI/L-proline | L-proline | Not specified | Aqueous two-phase | Mild conditions, green solvent |
| Pd(OAc)2 | DPPF | DIPEA | Toluene | Broad functional group tolerance |
| None | None | Cs2CO3 | DMSO | Metal-free, visible light promoted |
Temperature and Pressure Optimization
Temperature and pressure are critical parameters that need to be carefully controlled to ensure optimal reaction rates and to minimize side reactions. For many C-S cross-coupling reactions, elevated temperatures are required to achieve reasonable reaction times. However, excessively high temperatures can lead to decomposition of the starting materials or products. The development of more active catalysts aims to lower the required reaction temperatures, making the processes more energy-efficient and sustainable. For instance, some visible-light-promoted C-S coupling reactions can be carried out at room temperature. nih.gov
Waste Minimization and Atom Economy
Green chemistry principles emphasize the importance of minimizing waste and maximizing atom economy. rsc.orgrsc.org This can be achieved through several strategies:
Catalytic Reactions: Using catalysts in small amounts reduces the generation of stoichiometric waste.
One-Pot Syntheses: Combining multiple reaction steps in a single pot without isolating intermediates can significantly reduce solvent usage and waste generation.
Use of Greener Reagents: Employing environmentally benign reagents, such as using "table salt" as a source of "electrophilic chlorine" in ethanol, is a greener approach to halogenation. nih.govnih.gov
Aerobic Oxidations: The use of oxygen from the air as a terminal oxidant is an environmentally friendly approach for certain transformations. rsc.orgrsc.org
Multi-Step Synthesis Pathways
The synthesis of this compound is inherently a multi-step process due to the specific substitution pattern on the benzene ring. The order of the reactions is crucial to ensure the correct regiochemistry. lumenlearning.comopenstax.org A retrosynthetic analysis suggests that the thiol group would likely be introduced in the final steps, either from a corresponding aryl halide or an amino group.
A plausible forward synthesis could be designed as follows:
Starting Material: 2-Methylaniline (o-toluidine).
Protection: The amino group is protected, for example, as an acetamide, to control its directing effect and reactivity. This forms N-(2-methylphenyl)acetamide. google.com
Bromination: Electrophilic bromination of the protected aniline (B41778). The acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This would direct the incoming bromine to the position para to the acetamido group, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com
Chlorination: Introduction of the chlorine atom. The directing effects of the existing substituents would need to be carefully considered to achieve chlorination at the desired position 3.
Deprotection: Removal of the protecting group from the amino group to yield 4-bromo-3-chloro-2-methylaniline (B1277023).
Diazotization: The resulting aniline is converted into a diazonium salt using nitrous acid.
Thiocyanation/Thiolation: The diazonium salt can then be converted to the thiol. This can be achieved through reaction with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis, or through other modern C-S bond-forming reactions.
Alternatively, the synthesis could start from a different commercially available precursor like 3-bromo-2-chlorotoluene. strem.com However, the subsequent introduction of the thiol group at the correct position would still require a multi-step sequence, potentially involving nitration, reduction to an amine, diazotization, and then introduction of the thiol group. The order of these steps would be critical to control the regioselectivity. youtube.comyoutube.comlibretexts.orglibretexts.org
Convergent and Divergent Synthetic Routes
The efficient construction of a complex molecule like this compound can be approached through both convergent and divergent synthetic strategies. jk-sci.comchemrxiv.orgmsu.edumdpi.com
In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to generate a library of related compounds. While not the most direct route to a single target, this approach is valuable for creating structural diversity. Starting from a simpler substituted benzene, such as 2-methylaniline or 3-chlorotoluene (B144806), a series of functional group introductions and modifications could lead to the desired product and other analogues.
A hypothetical convergent synthesis could involve the preparation of 2-bromo-1-chloro-3-methylbenzene and its subsequent thiolation. nih.govsigmaaldrich.comchemsrc.comaobchem.comsigmaaldrich.com This approach is outlined in the following section.
Sequential Functional Group Interconversions
Functional group interconversions (FGI) are fundamental to the synthesis of highly substituted aromatic compounds. utrgv.edu The synthesis of this compound can be envisioned through several FGI pathways, primarily differing in the stage at which the thiol group is introduced.
Route 1: Diazotization of a Precursor Aniline
A common and effective method for the introduction of a thiol group onto an aromatic ring is through the diazotization of an aniline, followed by reaction with a sulfur-containing nucleophile. utrgv.edu In this approach, 4-bromo-3-chloro-2-methylaniline serves as a key intermediate. nih.gov
The synthesis of this aniline precursor can be achieved starting from 2-methylaniline. nih.gov The amino group is first protected, for example, as an acetamide, to control its directing effect and reactivity. Subsequent chlorination and bromination, with careful control of reaction conditions to achieve the desired regiochemistry, would be followed by deprotection of the amino group to yield 4-bromo-3-chloro-2-methylaniline. researchgate.net
Once the aniline is obtained, it can be converted to the corresponding diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The diazonium salt can then be treated with a variety of sulfur reagents, such as potassium ethyl xanthate followed by hydrolysis, to afford the target thiophenol.
Table 1: Proposed Synthesis of this compound via Diazotization
| Step | Reactant | Reagent(s) | Product |
| 1 | 2-Methylaniline | Acetic anhydride | N-(2-methylphenyl)acetamide |
| 2 | N-(2-methylphenyl)acetamide | Cl₂ | N-(3-chloro-2-methylphenyl)acetamide |
| 3 | N-(3-chloro-2-methylphenyl)acetamide | Br₂ | N-(4-bromo-3-chloro-2-methylphenyl)acetamide |
| 4 | N-(4-bromo-3-chloro-2-methylphenyl)acetamide | H₃O⁺ | 4-Bromo-3-chloro-2-methylaniline |
| 5 | 4-Bromo-3-chloro-2-methylaniline | 1. NaNO₂, HCl2. KSCN or EtOCS₂K | This compound |
Route 2: Thiolation of an Aryl Halide
An alternative strategy involves the direct introduction of the thiol group onto a pre-existing halogenated toluene derivative. For instance, 2-bromo-1-chloro-3-methylbenzene could serve as a precursor. nih.govsigmaaldrich.comchemsrc.comaobchem.comsigmaaldrich.com This intermediate can be synthesized from 3-chlorotoluene via bromination.
The introduction of the thiol group can be achieved through metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling with a thiol equivalent, such as sodium hydrosulfide (B80085) or a protected thiol, could be employed.
Another powerful method for converting phenols to thiophenols is the Newman-Kwart rearrangement . jk-sci.comwikipedia.orgorganic-chemistry.orgchem-station.comthieme-connect.com This would involve the initial conversion of a corresponding phenol (B47542) (4-bromo-3-chloro-2-methylphenol) to an O-aryl thiocarbamate. Subsequent thermal or palladium-catalyzed rearrangement would yield the S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol. wikipedia.orgorganic-chemistry.orgchem-station.com
Table 2: Proposed Synthesis via Newman-Kwart Rearrangement
| Step | Reactant | Reagent(s) | Product |
| 1 | 4-Bromo-3-chloro-2-methylphenol | Dimethylthiocarbamoyl chloride, Base | O-(4-Bromo-3-chloro-2-methylphenyl) dimethylthiocarbamate |
| 2 | O-(4-Bromo-3-chloro-2-methylphenyl) dimethylthiocarbamate | Heat or Pd catalyst | S-(4-Bromo-3-chloro-2-methylphenyl) dimethylthiocarbamate |
| 3 | S-(4-Bromo-3-chloro-2-methylphenyl) dimethylthiocarbamate | NaOH or LiAlH₄ | This compound |
Stereochemical Control in Analogous Chiral Derivatives (if applicable to future studies)
While this compound itself is achiral, the development of synthetic routes to this compound can inform the synthesis of chiral analogues, which may be of interest in various fields, including materials science and medicinal chemistry. The introduction of a stereocenter, for instance, by replacing the methyl group with a chiral alkyl substituent, would necessitate stereocontrolled synthetic methods.
The synthesis of chiral non-racemic thiophenes and their precursors is an active area of research. nih.govnih.gov Strategies for achieving stereochemical control include:
Use of Chiral Starting Materials: Incorporating a chiral building block early in the synthetic sequence. For example, starting with a chiral amine or alcohol and carrying it through the reaction sequence.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric metal-catalyzed cross-coupling reactions or asymmetric reductions could be utilized.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemistry of a reaction, followed by its removal.
Kinetic Resolution: Separating a racemic mixture of a chiral intermediate by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer.
Recent advances in analytical techniques, such as the use of 19F NMR with chiral derivatizing agents, have facilitated the determination of enantiomeric purity for chiral thiols. acs.org These methods would be crucial for the development and characterization of chiral analogues of this compound.
Mechanistic Investigations of Formation and Reactivity
Elucidation of Reaction Mechanisms in C-S Bond Formation
The creation of an aryl C-S bond, such as the one in 4-Bromo-3-chloro-2-methylbenzenethiol, can be achieved through several distinct mechanistic pathways. The choice of mechanism is heavily influenced by the starting materials, catalysts, and reaction conditions.
Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal catalysis represents a powerful and versatile strategy for forming C-S bonds, often providing high efficiency and selectivity under milder conditions than classical methods. capes.gov.bracs.orgnih.gov Palladium, nickel, and copper complexes are the most common catalysts for these transformations. rsc.org The general catalytic cycle for a palladium-catalyzed thiolation of an aryl halide typically involves three key steps: oxidative addition, transmetalation (or reaction with a sulfur nucleophile), and reductive elimination. acs.org
For the synthesis of this compound, a plausible precursor would be a di- or tri-substituted benzene (B151609), such as 1,4-dibromo-2-chloro-3-methylbenzene. The catalytic cycle would proceed as follows:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide. The C-Br bond is weaker than the C-Cl bond, so oxidative addition would preferentially occur at the C-Br position. This step forms a Pd(II)-aryl intermediate. acs.org
Thiolate Complexation/Transmetalation: The sulfur source, typically an alkali metal thiolate (NaSR, KSR) or the thiol itself in the presence of a base, coordinates to the palladium center.
Reductive Elimination: The final step involves the formation of the C-S bond as the aryl group and the thiolate ligand are eliminated from the palladium center, yielding the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. acs.org
The specific ligands on the metal center play a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, can facilitate the oxidative addition and reductive elimination steps. acs.org Detailed mechanistic studies have identified that for some systems, the resting state of the catalyst may be an off-cycle palladium complex, such as a bis-thiolate complex, which must be activated to re-enter the catalytic pathway. acs.org
| Catalyst System | Aryl Halide Substrate | Sulfur Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / CyPF-tBu | Aryl Bromides/Chlorides | Aliphatic/Aromatic Thiols | Base (e.g., NaOt-Bu), Toluene (B28343), 80-110 °C | acs.org |
| NiCl₂(dppe) | Aryl Chlorides | Thiophenols | Base (e.g., K₂CO₃), DMF | capes.gov.br |
| CuI / Ligand | Aryl Iodides | Thiols | Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane) | acs.org |
| Ru-PNP Complex | Alkyl Halides | Water (as O source), Base | Dioxane/Water, 150 °C (for C-X oxidation) | acs.org |
Radical Pathways in Thiolation Reactions
Radical reactions offer an alternative pathway for C-S bond formation, operating under mechanisms distinct from ionic or organometallic processes. These reactions typically involve the generation of a highly reactive thiyl radical (RS•) that engages with the aromatic substrate.
A common method for generating thiyl radicals is through the hydrogen atom abstraction from a thiol (R-SH) using a radical initiator, such as azobisisobutyronitrile (AIBN), or via photolysis. youtube.comlibretexts.org Once formed, the thiyl radical can participate in several reaction types.
One plausible radical mechanism for forming the target compound is the SRN1 (substitution radical-nucleophilic unimolecular) pathway. This multi-step chain reaction would involve:
Initiation: An electron is transferred to the aryl halide precursor (e.g., 1,4-dibromo-2-chloro-3-methylbenzene), forming a radical anion. This anion then fragments, ejecting a halide ion to produce an aryl radical.
Propagation:
The newly formed aryl radical reacts with a thiolate nucleophile (RS⁻) to give the radical anion of the final product.
This radical anion then transfers its extra electron to a new molecule of the starting aryl halide, propagating the chain and forming the final aryl thiol product.
Another radical pathway involves the reaction of an aryl diazonium salt, which could be prepared from 4-bromo-3-chloro-2-methylaniline (B1277023). nih.gov The diazonium salt can be induced to lose N₂ gas, generating an aryl radical that is then trapped by a sulfur-based reagent. Furthermore, visible-light-activated processes can generate α-amino radicals that participate in complex couplings, and similar principles involving ion-pair charge-transfer complexes with thiolates could be envisioned. cam.ac.uk
| Reaction Type | Radical Source/Initiator | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Thiol-ene Reaction | AIBN, UV light | Alkenes + Thiols | Anti-Markovnikov addition of H-S across a double bond. | youtube.com |
| Addition to Unsaturated Sugars | Thiophenol (forms thiyl radical) | Glycals | Regiospecific addition of thiyl radical to C=C bond. | libretexts.org |
| SRN1 Reaction | Photostimulation, solvated electrons | Aryl Halides + Thiolate | Chain reaction mechanism involving aryl radical intermediates. | wikipedia.org |
| Visible-Light Photoredox | Photocatalyst + Light | Amines + Thiolates | Forms radical ions via charge-transfer complexes. | cam.ac.uk |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr pathway proceeds via a two-step addition-elimination mechanism. chemistrysteps.comncert.nic.in
For this mechanism to be effective, two main conditions must be met:
The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org
There must be a good leaving group, typically a halide. wikipedia.org
In a potential precursor like 1,4-dibromo-2-chloro-3-methylbenzene, the substituents are not classic strong EWGs like a nitro group (NO₂). libretexts.org Halogens are inductively electron-withdrawing but also electron-donating via resonance. The methyl group is weakly electron-donating. Therefore, forcing an SNAr reaction to replace one of the halogens with a thiolate nucleophile would likely require harsh conditions, such as high temperatures and pressures. libretexts.org
The mechanism proceeds as follows:
Addition: A sulfur nucleophile, such as a hydrosulfide (B80085) ion (SH⁻) or a thiolate (RS⁻), attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge of this complex is delocalized across the aromatic system and is stabilized by any present EWGs.
Elimination: The leaving group (in this case, likely a bromide ion, as it is a better leaving group than chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product. chemistrysteps.com
The reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. This is because the rate-limiting step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. chemistrysteps.com
| Aryl Halide | Activating Group | Position of Activator | Relative Rate | Reference |
|---|---|---|---|---|
| Chlorobenzene | None | N/A | Very Low (requires extreme conditions) | libretexts.org |
| p-Nitrochlorobenzene | -NO₂ | para | 7 x 10¹⁰ | libretexts.org |
| o-Nitrochlorobenzene | -NO₂ | ortho | Substantial rate enhancement | libretexts.org |
| m-Nitrochlorobenzene | -NO₂ | meta | No significant rate enhancement | libretexts.org |
| 2,4-Dinitrochlorobenzene | Two -NO₂ | ortho, para | Very High | wikipedia.org |
Kinetic Studies and Rate-Limiting Steps
Kinetic studies are essential for distinguishing between these proposed mechanisms and for optimizing reaction conditions. By measuring reaction rates under various concentrations of reactants and catalysts, a rate law can be determined, which provides direct insight into the composition of the transition state of the rate-limiting step.
For the formation of this compound, the expected rate laws would differ for each mechanism:
Transition Metal-Catalyzed: The rate law is often complex, but can be simplified under certain assumptions. For many cross-coupling reactions, the rate is dependent on the concentration of the catalyst and the aryl halide, and can be zero-order in the nucleophile if the reaction with the nucleophile is fast. The rate-limiting step can be oxidative addition or reductive elimination. acs.org
Hypothetical Rate Law: Rate = k[Catalyst][Aryl Halide]
Radical (SRN1): This is a chain reaction, making the kinetics complex. The rate is not typically described by a simple order-based rate law, as it depends on the efficiency of the initiation, propagation, and termination steps.
SNAr Mechanism: As a bimolecular process where the first step is rate-limiting, the reaction is expected to follow second-order kinetics. ncert.nic.in
Hypothetical Rate Law: Rate = k[Aryl Halide][Thiolate Nucleophile]
Determination of Activation Parameters
Measuring the rate constant (k) at different temperatures allows for the determination of key activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), via the Arrhenius or Eyring equations. These parameters provide deeper insight into the transition state.
Activation Energy (Ea): Represents the minimum energy barrier that must be overcome for the reaction to occur. Catalyzed reactions are characterized by a lower Ea compared to their uncatalyzed counterparts.
Enthalpy of Activation (ΔH‡): Related to the energy difference between the reactants and the transition state.
Entropy of Activation (ΔS‡): Reflects the change in disorder when moving from the reactants to the transition state. A large, negative ΔS‡ is characteristic of a bimolecular rate-limiting step (like in an SNAr reaction), where two species combine to form a more ordered transition state. Conversely, a unimolecular dissociation step would have a positive or near-zero ΔS‡. ncert.nic.in
For the SNAr mechanism, the formation of the ordered Meisenheimer complex from two separate reactants would be expected to have a significantly negative ΔS‡. In a transition metal-catalyzed cycle, the value of ΔS‡ for the rate-determining step would depend on whether it is an associative (e.g., ligand binding) or dissociative (e.g., ligand loss) step.
Isotope Labeling Studies
Isotope labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the path of atoms throughout a reaction. nih.gov For the synthesis of this compound, several experiments could be designed.
Carbon-13/14 Labeling: A precursor aryl halide could be synthesized with a ¹³C or ¹⁴C label at the carbon atom bonded to the leaving group (e.g., the C-Br bond).
In an SNAr or transition-metal-catalyzed mechanism, the product would be expected to have the sulfur atom attached directly to the labeled carbon, confirming a direct substitution. nih.gov
If a competing elimination-addition (benzyne) mechanism were to occur, the label would be "scrambled" between the original carbon and the adjacent carbon, as the nucleophile can add to either end of the benzyne (B1209423) triple bond. libretexts.org
Deuterium (B1214612) Labeling: Using a deuterated thiol (R-SD) or a deuterated solvent can help identify proton transfer steps. In radical reactions, tracking the fate of the deuterium atom can confirm whether it is abstracted in a hydrogen atom transfer (HAT) step. nih.gov Chemical isotope labeling using deuterated reagents can also be used for quantitative analysis via mass spectrometry, a technique that relies on the principles of isotopic differentiation. nih.gov
| Experiment | Mechanism Under Study | Expected Outcome | Reference |
|---|---|---|---|
| Labeling C-Br carbon with ¹³C in aryl halide precursor. | SNAr or Transition Metal-Catalyzed | Sulfur attaches exclusively to the ¹³C-labeled carbon. | nih.gov |
| Labeling C-Br carbon with ¹³C in aryl halide precursor. | Elimination-Addition (Benzyne) | Label is scrambled; sulfur is found on both the originally labeled carbon and the adjacent carbon. | libretexts.org |
| Using a deuterated thiol (R-SD) as the nucleophile. | Radical Reaction with HAT | Deuterium is incorporated into byproducts or other species via a deuterium atom transfer step. | nih.gov |
| Using deuterated labeling reagents (e.g., NCPM-d2-SH). | Quantitative Analysis | Labeled and unlabeled products can be distinguished and quantified by mass spectrometry. | nih.gov |
Reaction Intermediates and Transition State Analysis
The reactions involving this compound can proceed through various intermediates depending on the reaction conditions and the nature of the reacting species. The most plausible intermediates include thiolate anions, thiyl radicals, and transition metal complexes.
Thiolate Anion Intermediates in Nucleophilic Aromatic Substitution (SNAr):
In the presence of a base, this compound is deprotonated to form the corresponding thiolate anion. wikipedia.org This thiolate is a potent nucleophile and can participate in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org SNAr reactions typically proceed via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.gov
The formation of the Meisenheimer complex is the rate-determining step. The stability of this intermediate, and thus the reaction rate, is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge. nih.govnih.gov In the case of a reaction between the thiolate of this compound and an activated aryl halide, the transition state leading to the Meisenheimer complex would involve the partial formation of the new carbon-sulfur bond.

Thiyl Radical Intermediates:
Under conditions that favor homolytic bond cleavage, such as exposure to UV light or the presence of radical initiators, the S-H bond of this compound can break to form a thiyl radical (RS•). wikipedia.org These radicals are key intermediates in free-radical addition reactions, for instance, with alkynes or alkenes. psu.edu The reaction proceeds via a chain mechanism involving the reversible addition of the thiyl radical to the unsaturated bond, forming a vinyl or alkyl radical intermediate. psu.edu The stereochemical outcome of such additions is often dependent on the relative stability of the possible radical conformers and the steric hindrance around the radical center. psu.edu
Transition Metal-Complexed Intermediates:
Transition metal-catalyzed cross-coupling reactions, such as the Ullmann-type or Buchwald-Hartwig reactions, provide a powerful method for forming C-S bonds. organic-chemistry.orgbeilstein-journals.org In these reactions, the benzenethiol (B1682325) can react with a transition metal catalyst, typically palladium or copper, to form a metal-thiolate complex. researchgate.net This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the aryl sulfide (B99878) product and regenerate the catalyst. The specific nature of the intermediates and transition states (e.g., coordination number and geometry) will depend on the metal, the ligands, and the substrates involved.
| Reaction Type | Key Intermediate | Plausible Transition State Characteristics |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | High-energy, negatively charged, charge delocalized by electron-withdrawing groups. |
| Free-Radical Addition | Thiyl Radical, Vinyl/Alkyl Radical | Planar or rapidly inverting radical centers, influenced by steric and electronic effects of substituents. |
| Metal-Catalyzed Cross-Coupling | Metal-Thiolate Complex | Coordination complex involving the metal center, sulfur, and ancillary ligands. |
Influence of Substituents on Reaction Pathways and Selectivity
The substituents on the aromatic ring of this compound—a bromine atom, a chlorine atom, and a methyl group—exert a profound influence on its reactivity and the selectivity of its reactions through a combination of inductive and resonance effects.
Electronic Effects of Substituents:
Methyl (CH₃) Group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It increases the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution and deactivating it towards nucleophilic aromatic substitution.
Influence on Acidity:
Influence on Nucleophilicity:
While the electron-withdrawing groups increase the acidity of the thiol, they decrease the nucleophilicity of the corresponding thiolate anion by pulling electron density away from the sulfur atom. The electron-donating methyl group will have the opposite effect, slightly enhancing the nucleophilicity.
Control of Regioselectivity:
In reactions where the aromatic ring itself is attacked, such as electrophilic aromatic substitution, the directing effects of the substituents are paramount. The methyl group is an ortho, para-director, while the halogen atoms are also ortho, para-directors. However, the positions are already substituted in this compound. In reactions involving the thiol group as a nucleophile, the substituents will influence the rate of reaction. For instance, in SNAr reactions with an external aryl halide, the electronic nature of the substituents on the benzenethiol will modulate the nucleophilicity of the sulfur atom.
The table below summarizes the expected influence of each substituent on key chemical properties relevant to the reactivity of this compound.
| Substituent | Inductive Effect | Resonance Effect | Effect on Ring Electron Density | Influence on Thiol Acidity | Influence on Thiolate Nucleophilicity |
| -Br | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Decrease | Increase | Decrease |
| -Cl | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Decrease | Increase | Decrease |
| -CH₃ | Electron-donating (+I) | Hyperconjugation (donating) | Increase | Decrease | Increase |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 4-Bromo-3-chloro-2-methylbenzenethiol, a suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
While standard 1D ¹H and ¹³C NMR provide initial information on the chemical environments, 2D NMR experiments are essential for assembling the complete molecular structure. nih.govyoutube.com
Correlated Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, the two aromatic protons would show a correlation peak in the COSY spectrum, confirming their adjacent positions on the ring. youtube.com A cross-peak would also be expected between the thiol proton (-SH) and the adjacent aromatic proton, if the exchange rate of the thiol proton is slow enough.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. nih.gov It is invaluable for assigning the carbon signal for each protonated carbon. For the target molecule, the HSQC spectrum would show correlation peaks between each of the two aromatic protons and their directly attached carbon atoms, as well as a correlation between the methyl protons and the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds (²JCH and ³JCH). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the methyl protons would show an HMBC correlation to the carbon atom to which the methyl group is attached (C2), as well as to the adjacent carbons (C1 and C3). The aromatic protons would show correlations to neighboring and more distant carbons, helping to definitively place the substituents on the aromatic ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the conformation of the molecule. For this compound, a NOESY experiment could reveal through-space interactions between the methyl protons and the thiol proton, providing information about the preferred orientation of the thiol group relative to the methyl group.
The following table summarizes the expected 2D NMR correlations for this compound.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| Aromatic H-5 | Aromatic H-6 | C-5 | C-1, C-3, C-4, C-6 |
| Aromatic H-6 | Aromatic H-5 | C-6 | C-1, C-2, C-4, C-5 |
| Methyl (-CH₃) | None | C-methyl | C-1, C-2, C-3 |
| Thiol (-SH) | Aromatic H-6 (potentially) | None | C-1, C-2, C-6 (potentially) |
Solid-State NMR for Crystalline Forms (if applicable)
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these interactions, offering insights into the molecular packing, polymorphism, and the presence of non-equivalent molecules in the crystal lattice.
Dynamic NMR for Conformational Exchange (if applicable)
Dynamic NMR (DNMR) techniques can be used to study the rotational barrier around the C-S bond of the thiol group. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barrier for rotation. This provides insight into the conformational flexibility of the molecule.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₇H₆BrClS), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum. HRMS can distinguish between these isotopic contributions and provide an exact mass measurement consistent with the chemical formula.
The table below shows the theoretical exact masses for the most abundant isotopic combinations of the molecular ion [M]⁺.
| Isotopic Composition | Theoretical Exact Mass (Da) |
| C₇H₆³⁵Cl⁷⁹BrS | 235.9089 |
| C₇H₆³⁷Cl⁷⁹BrS | 237.9060 |
| C₇H₆³⁵Cl⁸¹BrS | 237.9069 |
| C₇H₆³⁷Cl⁸¹BrS | 239.9039 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For this compound, the fragmentation could be initiated by the loss of the thiol group, the halogen atoms, or the methyl group. Studying these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netnih.gov When applied to this compound, IMS-MS would provide crucial insights into its gas-phase conformational landscape.
The technique measures the drift time of an ion through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. chemrxiv.org By coupling IMS with mass spectrometry, it is possible to separate and characterize different conformers of the same mass-to-charge ratio. nih.gov
For this compound, different orientations of the sulfhydryl (-SH) group relative to the methyl group and the halogen substituents could lead to distinct, stable conformers in the gas phase. IMS-MS would allow for the experimental determination of the CCS values for each of these conformers. These experimental values can then be compared with theoretically calculated CCS values for various computationally optimized structures to identify the most stable gas-phase conformations. chemrxiv.org This approach provides a detailed picture of the molecule's intrinsic structural preferences, free from solvent or crystal packing effects.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and probing the conformational states of molecules. epequip.comthermofisher.comspectroscopyonline.com For this compound, these two techniques would offer complementary information.
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic IR absorption bands would be expected for:
S-H stretch: A weak to medium intensity band typically in the range of 2550-2600 cm⁻¹. The exact position can be sensitive to hydrogen bonding.
Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.
Aliphatic C-H stretch (from the methyl group): Bands appearing just below 3000 cm⁻¹.
C=C aromatic ring stretches: A series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern influences the intensity and position of these bands.
C-S stretch: Typically a weak band in the 600-800 cm⁻¹ region.
C-Cl and C-Br stretches: These vibrations would appear in the fingerprint region, generally below 800 cm⁻¹, and can be difficult to assign definitively without theoretical calculations.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. spectroscopyonline.com For this compound, Raman spectroscopy would be expected to show strong signals for:
Aromatic ring vibrations: The symmetric "ring breathing" mode would be a prominent feature.
C-S, C-Cl, and C-Br stretches: These bonds often yield more intense Raman signals compared to their IR absorptions.
By comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. nih.govscispace.com Furthermore, the presence of specific bands or shifts in band positions could indicate the existence of different conformers in the sample.
| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) ** | Expected Raman Frequency Range (cm⁻¹) ** |
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Aliphatic C-H Stretch | < 3000 | < 3000 |
| S-H Stretch | 2550 - 2600 | Weak or absent |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-S Stretch | 600 - 800 | 600 - 800 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
| C-Br Stretch | 500 - 600 | 500 - 600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its electronic structure. researchgate.netmdpi.comscience-softcon.de
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would be expected to exhibit absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the bromo, chloro, methyl, and thiol substituents would influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. Electron-donating groups like the methyl and thiol groups, and the halogens with their lone pairs, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.net Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could reveal information about the change in dipole moment upon electronic excitation. researchgate.net
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many simple aromatic compounds are not strongly fluorescent, the substitution pattern on this compound could potentially lead to observable emission. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further details about the de-excitation pathways available to the molecule. Quenching studies could also be performed to understand its interactions with other molecules in the excited state. mdpi.com
| Spectroscopic Parameter | Information Gained |
| λmax (UV-Vis) | Energy of electronic transitions |
| Molar Absorptivity (ε) | Probability of electronic transitions |
| λem (Fluorescence) | Energy of emitted photons from excited state |
| Quantum Yield (Φf) | Efficiency of the fluorescence process |
| Fluorescence Lifetime (τ) | Duration of the excited state |
X-ray Crystallography for Solid-State Molecular Structure (if single crystals available)
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. weizmann.ac.ilcaltech.edu If suitable single crystals of this compound could be grown, this technique would provide a wealth of information. nih.govresearchgate.netsciencepublishinggroup.comresearchgate.netresearchgate.net
The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule, confirming the substitution pattern on the benzene ring and the conformation of the thiol and methyl groups in the solid state.
Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of various intermolecular interactions that stabilize the crystal lattice. These could include:
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···A, where A is an acceptor atom like S, Cl, or Br).
Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites on adjacent molecules. nih.gov
π-π Stacking: Interactions between the aromatic rings of neighboring molecules.
S-H/π Interactions: The thiol S-H bond can interact with the π-system of an adjacent aromatic ring. nih.gov
van der Waals Forces: Non-specific attractive forces between molecules.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and predict the behavior of molecules. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification makes DFT computationally efficient, allowing for the study of relatively large molecules with high accuracy. acs.orgchemrxiv.org
A primary application of DFT is molecular geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For 4-Bromo-3-chloro-2-methylbenzenethiol, geometry optimization would start with an initial guess of the structure. The DFT calculation would then iteratively adjust the positions of the atoms, calculating the forces on each atom at each step, until a stable structure with zero net force on all atoms is found. This optimized geometry represents the most stable conformation of the molecule and serves as the foundation for calculating other properties. The process would determine key structural parameters such as the bond lengths between carbon, hydrogen, sulfur, chlorine, and bromine atoms, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape. For instance, the orientation of the thiol (-SH) and methyl (-CH3) groups relative to the benzene (B151609) ring would be precisely determined.
Illustrative data for the optimized geometry of this compound, as would be predicted by DFT calculations, are presented below. Note: This data is hypothetical and for demonstration purposes.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter (Bond) | Hypothetical Bond Length (Å) | Parameter (Angle) | Hypothetical Bond Angle (°) |
|---|---|---|---|
| C-S | 1.78 | C-S-H | 99.5 |
| S-H | 1.35 | C2-C1-S | 121.0 |
| C-C (aromatic) | 1.40 (avg.) | C1-C2-C(CH3) | 122.5 |
| C-Cl | 1.74 | C2-C3-Cl | 119.8 |
| C-Br | 1.91 | C3-C4-Br | 120.5 |
| C-C(H3) | 1.51 | C-C-H (methyl) | 109.5 (avg.) |
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set. reddit.com
Functional: The exchange-correlation functional is an approximation of the complex quantum mechanical interactions between electrons. There is a wide variety of functionals available, often categorized in a hierarchy known as "Jacob's Ladder." youtube.com For a molecule like this compound, which contains halogens and a sulfur atom, a hybrid functional such as B3LYP is a common and well-balanced choice. reddit.comresearchgate.net For higher accuracy, especially in predicting reaction barriers or non-covalent interactions, range-separated functionals like ωB97X-D or CAM-B3LYP are often recommended as they better handle long-range interactions and charge-transfer phenomena. youtube.comacs.org The inclusion of dispersion corrections (e.g., D3 or D4) is also crucial for accurately modeling systems with non-covalent forces. youtube.com
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. reddit.com The size and type of the basis set determine the flexibility and accuracy of the orbital description. For a molecule containing heavy atoms like bromine and chlorine, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ are appropriate choices. researchgate.net The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions, which allow for more flexibility in the shape of the orbitals and are essential for describing bonding accurately. youtube.comstackexchange.com
The selection process involves a trade-off between computational cost and desired accuracy. A larger basis set and a more complex functional will yield more accurate results but will also require significantly more computational resources.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis would also show the localization of these orbitals on the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. For this substituted benzenethiol (B1682325), the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the aromatic ring, while the LUMO would likely be a π* anti-bonding orbital distributed over the ring.
The following table provides illustrative HOMO, LUMO, and energy gap values for this compound as would be determined by DFT.
Table 2: Hypothetical Frontier Molecular Orbital Properties
| Property | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -1.88 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.deq-chem.com This method is used to analyze charge distribution, hybridization, and intermolecular and intramolecular interactions.
For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the effects of the electronegative halogen substituents and the electron-donating methyl and thiol groups on the charge distribution across the aromatic ring. periodicodimineralogia.itresearchgate.net It would also describe the hybridization of the atomic orbitals involved in each bond (e.g., the sp-character of the carbon orbitals in the ring). Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For example, it could show interactions between the lone pairs on the sulfur or halogen atoms and the antibonding π* orbitals of the benzene ring. uni-muenchen.de
A hypothetical NBO analysis would provide the following partial atomic charges. Note: This data is illustrative.
Table 3: Hypothetical Natural Atomic Charges from NBO Analysis
| Atom | Hypothetical Natural Charge (e) |
|---|---|
| S | -0.15 |
| Cl | -0.08 |
| Br | -0.05 |
| C1 (bonded to S) | +0.12 |
| C2 (bonded to CH3) | -0.20 |
| C3 (bonded to Cl) | +0.10 |
| C4 (bonded to Br) | +0.07 |
An Electrostatic Potential (ESP) surface, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is plotted onto a surface of constant electron density, and colors are used to represent the electrostatic potential: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. walisongo.ac.id
For this compound, the ESP map would visually identify the nucleophilic and electrophilic sites. Regions of strong negative potential (red) would be expected around the sulfur atom due to its lone pairs of electrons, and to a lesser extent, around the chlorine and bromine atoms. dtic.mil Regions of positive potential (blue) might be found on the hydrogen atom of the thiol group, making it acidic. The analysis of the ESP on the aromatic ring would show the combined electronic effects of the various substituents, highlighting how they influence the molecule's reactivity towards other charged or polar species. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of a compound. nih.govnih.gov
For this compound, DFT calculations can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) and Raman Spectra: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. researchgate.netarxiv.org These calculated frequencies correspond to the absorption peaks in an IR spectrum or scattering peaks in a Raman spectrum. This allows for the assignment of experimentally observed peaks to specific molecular motions, such as C-H stretching, S-H stretching, C-Cl stretching, C-Br stretching, and aromatic ring vibrations. acs.org
NMR Spectra: The chemical shifts in NMR spectroscopy can be predicted by calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). acs.org This allows for the prediction of both ¹H and ¹³C NMR spectra, which is invaluable for structure elucidation.
The table below presents hypothetical predicted vibrational frequencies for key functional groups and predicted NMR chemical shifts for this compound. Note: This data is illustrative and for demonstration purposes only.
Table 4: Hypothetical Predicted Spectroscopic Data
| Predicted Vibrational Frequencies (cm⁻¹) | Predicted NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Vibrational Mode | Hypothetical Frequency | Nucleus | Hypothetical Chemical Shift (δ) |
| S-H stretch | 2560 | ¹H (S-H) | 3.5 |
| Aromatic C-H stretch | 3050-3100 | ¹H (Aromatic) | 7.1 - 7.5 |
| Methyl C-H stretch | 2920-2980 | ¹H (CH₃) | 2.3 |
| C-S stretch | 700 | ¹³C (Aromatic) | 115 - 140 |
| C-Cl stretch | 750 | ¹³C (CH₃) | 20.5 |
| C-Br stretch | 650 |
Reaction Pathway Modeling and Transition State Localization
Understanding the mechanism of chemical reactions involving this compound can be achieved through computational modeling of reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. By mapping the potential energy surface, chemists can determine the feasibility of a proposed mechanism and calculate key kinetic parameters like activation energies.
For example, a common reaction for a thiol is S-alkylation. Modeling this reaction would involve mapping the energetic landscape as an alkylating agent approaches the sulfur atom. The calculations would locate the geometry of the transition state, where the original S-H bond is partially broken and a new S-C bond is partially formed.
Once a transition state structure has been identified and confirmed (by verifying it has exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. missouri.edu The IRC method traces the minimum energy path on the potential energy surface leading downhill from the transition state to the reactant on one side and to the product on the other. scm.comnih.gov This calculation provides a clear and unambiguous connection between a specific transition state and the reactants and products it links. mdpi.com
An IRC plot visualizes the energy profile along the reaction coordinate. researchgate.net The x-axis represents the path of the reaction, and the y-axis represents the potential energy. The peak of the profile corresponds to the transition state energy, and the difference in energy between the reactants and the transition state is the activation energy barrier for the forward reaction. IRC calculations are essential for confirming that a located transition state indeed connects the intended reactants and products and for visualizing the entire course of the elementary reaction step. missouri.eduscm.commdpi.com
Molecular Dynamics Simulations for Conformational Landscapes (if applicable)
While the substituted benzene ring of this compound is largely rigid, the molecule possesses conformational flexibility primarily around the C-S bond, allowing the thiol (S-H) group to rotate. Molecular Dynamics (MD) simulations can be employed to explore this conformational landscape over time.
MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can sample the accessible conformations of the molecule and determine their relative populations. For this compound, MD simulations could reveal the preferred orientation of the S-H bond relative to the adjacent methyl group and the plane of the ring, taking into account steric hindrance and potential intramolecular hydrogen bonding interactions. This information is valuable for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Chemical Reactivity and Derivatization for Advanced Chemical Applications
Functional Group Transformations of the Thiol Moiety
The thiol (-SH) group is a versatile functional handle that can undergo a variety of transformations, enabling the introduction of new linkages and functional groups.
Oxidation Reactions to Sulfides, Sulfoxides, and Sulfones
The sulfur atom in the thiol group of 4-bromo-3-chloro-2-methylbenzenethiol can exist in various oxidation states. Controlled oxidation of the thiol yields sulfides (thioethers), sulfoxides, and sulfones, each with distinct chemical properties and applications.
Mild oxidizing agents can facilitate the formation of a disulfide bond from two molecules of the parent thiol. For the synthesis of unsymmetrical disulfides, a thiol-disulfide exchange reaction can be employed. This process involves the reaction of this compound with a pre-formed disulfide under conditions that promote the exchange of the sulfur atoms.
Further oxidation of the resulting sulfide (B99878) provides access to sulfoxides and sulfones. The choice of oxidant and reaction conditions determines the final oxidation state. For instance, reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be used. The stepwise oxidation allows for the isolation of the sulfoxide, while stronger oxidizing conditions or an excess of the oxidizing agent will lead to the corresponding sulfone. These oxidized sulfur functionalities are important in medicinal chemistry and materials science due to their unique electronic and steric properties.
Thiol-Ene and Thiol-Yne Additions for Polymerization or Functionalization
The thiol group readily participates in radical-mediated thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, selectivity, and tolerance to a wide range of functional groups, making them powerful tools for materials synthesis and bioconjugation.
In a typical thiol-ene reaction, the thiol adds across a double bond (ene) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or upon UV irradiation. This results in the formation of a thioether linkage with anti-Markovnikov regioselectivity. Similarly, the thiol-yne reaction involves the addition of the thiol to an alkyne. Depending on the reaction conditions and the stoichiometry of the reactants, either a mono-addition to form a vinyl sulfide or a double addition to yield a dithioacetal can be achieved.
These reactions can be utilized to either functionalize the this compound molecule by reacting it with a small molecule containing an alkene or alkyne, or to incorporate it into a polymer backbone or as a pendant group. For instance, reaction with a diene or diyne could lead to the formation of cross-linked polymers with tailored properties.
Formation of Thioesters and Disulfides
Thioesters are another important class of derivatives that can be synthesized from this compound. A common method for thioester formation is the reaction of the thiol with a carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or by reacting the corresponding thiolate with an acyl chloride. wikipedia.org Thioesters are valuable intermediates in organic synthesis and are also found in various biological systems.
As mentioned earlier, thiols can be oxidized to form disulfides. The formation of the symmetrical disulfide from this compound can be achieved using mild oxidizing agents like iodine or air. This reaction is reversible, and the disulfide bond can be cleaved back to the thiol using reducing agents.
Reactivity of Bromo and Chloro Substituents
The bromo and chloro substituents on the aromatic ring serve as versatile handles for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, enabling regioselective transformations.
Suzuki Coupling : This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org By carefully selecting the reaction conditions, it is possible to selectively couple at the bromine position while leaving the chlorine atom intact. This allows for the introduction of a wide range of aryl or vinyl substituents.
Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a new C-C bond. organic-chemistry.org Similar to the Suzuki coupling, the higher reactivity of the C-Br bond can be exploited to achieve selective arylation of an alkene at the 4-position of the benzene (B151609) ring. The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of the substrates and the choice of catalyst and reaction conditions. buecher.denih.govlibretexts.org
Sonogashira Coupling : This reaction enables the formation of a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. acs.orgrsc.orgnih.gov The chemoselectivity for the C-Br bond over the C-Cl bond is also a key feature in the Sonogashira coupling of polyhalogenated arenes. acs.orgrsc.orgnih.gov This allows for the synthesis of aryl alkynes, which are valuable building blocks for more complex molecules.
Buchwald-Hartwig Amination : This reaction is a powerful method for the formation of C-N bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com The selective amination at the bromine position can be achieved, providing access to a variety of substituted anilines. This reaction is widely used in the synthesis of pharmaceuticals and other biologically active compounds. Similarly, the Buchwald-Hartwig ether synthesis allows for the formation of C-O bonds by coupling the aryl halide with an alcohol or phenol (B47542).
A summary of the expected regioselectivity in these cross-coupling reactions is presented in the table below.
| Cross-Coupling Reaction | Reactive Site (Predicted) | Product Type |
| Suzuki Coupling | C-Br | Biaryl |
| Heck Reaction | C-Br | Substituted Alkene |
| Sonogashira Coupling | C-Br | Aryl Alkyne |
| Buchwald-Hartwig Amination | C-Br | Aryl Amine |
This table is based on the general reactivity trend of C-Br > C-Cl in palladium-catalyzed cross-coupling reactions.
Nucleophilic Displacement of Halogens
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the bromo and chloro substituents on this compound can be displaced by nucleophiles. This reaction, known as nucleophilic aromatic substitution (SNA), is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which is not the case for this molecule. wikipedia.orgdalalinstitute.commasterorganicchemistry.comlibretexts.org
However, the reactivity of aryl halides in SNA reactions can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and high temperatures might be required to effect substitution. The relative reactivity of the halogens in SNA reactions is generally F > Cl > Br > I, which is the opposite of the trend observed in cross-coupling reactions. Therefore, under forcing conditions, it might be possible to achieve nucleophilic substitution at the chlorine position.
Reactivity of the Methyl Group
The methyl group at the C2 position of this compound is a key site for chemical modification, offering a pathway to a variety of functionalized derivatives. Its reactivity is primarily centered around benzylic functionalization, which involves the transformation of the C-H bonds of the methyl group.
Benzylic Functionalization
Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. This inherent reactivity allows for selective functionalization of the methyl group in the presence of other reactive sites on the aromatic ring.
Benzylic Oxidation: The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. This transformation is a fundamental process in organic synthesis, providing access to valuable intermediates. d-nb.info The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents may yield the corresponding benzyl alcohol or benzaldehyde, while stronger oxidants can lead to the formation of the benzoic acid derivative. The oxidation of substituted toluenes to their corresponding benzoic acids can be achieved using molecular oxygen in the presence of catalysts like cobalt salts and a radical initiator. google.com Another approach involves photoirradiation of toluene (B28343) derivatives with bromine in a biphasic system of benzotrifluoride and water, which can yield benzoic acid derivatives. chemguide.co.uk This method proceeds through the dibromination of the benzylic carbon, followed by the generation of a benzylic radical, formation of benzoyl bromide, and subsequent hydrolysis. chemguide.co.uk
Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically with bromine or chlorine, under UV irradiation or in the presence of a radical initiator. This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a halogen molecule to form the benzyl halide and a new halogen radical. For instance, reacting a methylated aromatic compound with bromine in the presence of bentonite as a catalyst in dichloromethane can lead to the selective monobromination of the methyl group. sigmaaldrich.com In the absence of a catalyst but in the presence of UV light, the reaction of chlorine or bromine with boiling methylbenzene results in substitution in the methyl group rather than on the aromatic ring. nih.gov
Table 1: Examples of Benzylic Functionalization Reactions on Toluene Analogs
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| p-Chlorotoluene | Br2, Bentonite, CH2Cl2, 0-30°C | p-Chlorobenzyl bromide | Benzylic Bromination |
| Toluene derivative | Br2, H2O, Benzotrifluoride, Photoirradiation | Benzoic acid derivative | Benzylic Oxidation |
| Substituted toluenes | O2, Co(OAc)2, NaBr, AcOH, Radical initiator | Substituted benzoic acids | Benzylic Oxidation |
Synthesis of Novel Derivatives as Precursors for Advanced Materials
The strategic functionalization of this compound allows for the synthesis of novel derivatives that can serve as precursors for a wide range of advanced materials. The presence of the thiol, methyl, and halogen substituents provides multiple handles for derivatization.
Ligands for Catalysis
The thiol group in this compound is a versatile functional group for the synthesis of ligands for catalysis. Thiol-based ligands are known to coordinate with a variety of transition metals, and the electronic and steric properties of the ligand can be tuned by modifying the aromatic ring.
Derivatives of this compound can be used to synthesize phosphine-thiol bidentate ligands. The synthesis could involve the reaction of the thiolate with a chlorophosphine-containing reagent. These types of ligands are valuable in coordination chemistry and homogeneous catalysis. The synthesis of phosphine (B1218219) ligands often involves the reaction of an organometallic reagent (derived from the aryl halide) with a chlorophosphine. researchgate.net
Building Blocks for Polymers or Supramolecular Assemblies
The multifunctionality of this compound makes it an attractive building block for the synthesis of polymers and supramolecular assemblies.
Polymers: The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. researchgate.netyoutube.comresearchgate.netnih.gov This reaction involves the radical-mediated addition of a thiol to an alkene, allowing for the formation of thioether linkages. researchgate.net By introducing a vinyl or allyl group onto a reaction partner, this compound can be incorporated into polymer chains. The resulting polymers would possess the unique electronic and physical properties imparted by the halogenated aromatic ring.
Supramolecular Assemblies: The thiol group can also be used to anchor the molecule to metal surfaces or to participate in hydrogen bonding and other non-covalent interactions, leading to the formation of self-assembled monolayers or other supramolecular structures. The ability of thiols to form reversible disulfide bonds also opens up possibilities for creating dynamic and responsive materials.
Precursors for Organic Electronic Materials (excluding specific performance data)
Thiophene-based compounds are a significant class of organic semiconductors. While this compound is a benzene derivative, its functional groups allow for its conversion into precursors for organic electronic materials. The bromine and chlorine atoms can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugated system. The thiol group can be used to anchor the resulting molecules to electrode surfaces, which is a common strategy in the design of organic field-effect transistors (OFETs) and other electronic devices.
Table 2: Potential Applications of this compound Derivatives in Advanced Materials
| Derivative Type | Synthetic Strategy | Potential Application Area |
| Phosphine-thiol Ligands | Reaction of thiolate with chlorophosphines | Homogeneous Catalysis |
| Thiol-ene Polymers | Radical-mediated addition to alkenes | Functional Polymers, Coatings |
| Self-Assembled Monolayers | Adsorption of thiol onto metal surfaces | Surface Modification, Nanoscience |
| π-Conjugated Oligomers | Suzuki/Stille cross-coupling at Br/Cl positions | Organic Electronics, Sensors |
Advanced Analytical Methodologies for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 4-Bromo-3-chloro-2-methylbenzenethiol. Its versatility allows for the separation of the main component from impurities that may arise during synthesis, such as isomers, starting materials, or by-products.
Given the aromatic and halogenated nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions. For halogenated aromatic compounds, C18 (octadecylsilane) and Phenyl-Hexyl columns are particularly effective. chromforum.orghalocolumns.com The inclusion of bromine and chlorine atoms, along with a methyl group, increases the hydrophobicity of the target molecule, leading to strong retention on a C18 column.
The choice of detector is critical for sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for aromatic compounds due to their strong absorbance in the UV region. thescipub.com For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).
A hypothetical HPLC method for the purity determination of this compound is presented in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for hydrophobic aromatic compounds. |
| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile is a common organic modifier that allows for the elution of hydrophobic compounds. A gradient elution is optimal for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | DAD at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
This method would be capable of separating this compound from common impurities, such as unreacted starting materials or di-substituted by-products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Excess Determination (if applicable)
Chiral HPLC is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, such as a carbon atom bonded to four different groups.
In the case of this compound, the benzene (B151609) ring has four substituents: a bromine atom, a chlorine atom, a methyl group, and a thiol group. However, none of the carbon atoms in the benzene ring or the methyl group are bonded to four different groups. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, the use of chiral HPLC for enantiomeric excess determination is not applicable to this compound.
Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the final product or for monitoring the progress of the synthesis reaction. The synthesis of substituted benzenes can sometimes lead to volatile by-products or residual starting materials. researchgate.netshimadzu.com
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. libretexts.org
For this compound, potential volatile impurities could include starting materials like 2-bromo-1-chloro-3-methylbenzene or other halogenated toluenes. A typical GC-MS method for analyzing such compounds is outlined below.
| Parameter | Condition | Rationale |
| GC Column | VF-624ms or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness | A mid-polarity column suitable for the separation of a wide range of volatile organic compounds, including halogenated aromatics. |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas that is standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | Covers the expected mass range of the target compound and potential impurities. |
The expected fragmentation pattern for this compound in EI-MS would show a molecular ion peak and characteristic isotopic patterns for bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio). Key fragments would likely arise from the loss of the thiol group (-SH), methyl group (-CH3), bromine (-Br), and chlorine (-Cl) atoms. docbrown.infoyoutube.com
Spectroscopic Techniques for In-Situ Reaction Monitoring
In-situ (in the reaction mixture) spectroscopic techniques are invaluable for real-time monitoring of chemical reactions. They provide insights into reaction kinetics, mechanisms, and the formation of intermediates and by-products without the need for sampling and offline analysis. For the synthesis of this compound, which may involve steps like halogenation, sulfonation, or Grignard reactions, FT-IR and Raman spectroscopy are particularly useful. rsc.orgprocess-instruments-inc.comnih.govyoutube.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR monitors the changes in vibrational modes of functional groups as the reaction progresses. For instance, in a reaction to introduce the thiol group, the disappearance of a precursor's characteristic band (e.g., a sulfonyl chloride S=O stretch around 1370 and 1180 cm⁻¹) and the appearance of the S-H stretch of the thiol product (around 2550-2600 cm⁻¹) can be tracked. spectroscopyonline.com This allows for the determination of the reaction endpoint and can help in optimizing reaction conditions.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to the vibrations of non-polar bonds and aromatic rings. mdpi.com During the synthesis of this compound, Raman spectroscopy could be used to monitor changes in the substitution pattern of the benzene ring. Characteristic Raman bands for C-Br, C-Cl, and C-S bonds, as well as the ring breathing modes, would shift or change in intensity as the reaction proceeds. spectroscopyonline.com
The table below summarizes how these techniques could be applied to a hypothetical synthesis step.
| Reaction Step (Example) | In-Situ Technique | Key Spectral Changes to Monitor |
| Sulfonation of 4-bromo-3-chloro-2-methylbenzene | FT-IR | Disappearance of aromatic C-H bands; Appearance of strong S=O stretching bands of the sulfonic acid group. nih.gov |
| Reduction of the corresponding sulfonyl chloride to the thiol | Raman | Disappearance of the S-Cl stretching band; Appearance of the S-H stretching band. |
By employing these advanced in-situ analytical methods, a deeper understanding of the reaction can be achieved, leading to improved process control, higher yields, and enhanced product quality.
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Mechanistic Insights
The synthesis of polysubstituted benzenes, such as 4-bromo-3-chloro-2-methylbenzenethiol, presents a considerable challenge in organic chemistry, primarily due to the directing effects of various substituents on the aromatic ring. libretexts.orgpressbooks.pub The successful construction of such a molecule requires a carefully orchestrated sequence of reactions to install the bromo, chloro, methyl, and thiol groups at the desired positions. libretexts.orgyoutube.com Key synthetic strategies often involve the protection of reactive functional groups and the judicious choice of reaction order to achieve the correct regiochemistry. youtube.com For instance, the introduction of a thiol group onto a polysubstituted benzene (B151609) ring can be accomplished through methods like the reduction of a corresponding sulfonyl chloride or via a diazonium salt intermediate derived from an aniline (B41778), though the latter can be hampered by poor functional group tolerance. acs.org
Mechanistic understanding of aryl thiol reactivity has also advanced significantly. Studies have shed light on the bifurcating reactivity of aryl thiols with certain reagents, which can proceed through either radical or polar substitution pathways. escholarship.org Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of thiol additions, such as the thiol-Michael addition. researchgate.netuq.edu.aunih.gov These computational models provide valuable insights into the reaction pathways, transition states, and the influence of catalysts and substituents on the reaction outcomes. researchgate.netuq.edu.au For example, in base-catalyzed thiol additions, the process is generally understood to involve the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then participates in the key bond-forming step. nih.gov
Identification of Remaining Challenges in Synthesis and Reactivity
Despite the progress, significant challenges remain in the synthesis and manipulation of complex aryl thiols like this compound. A primary hurdle is the often-unavoidable formation of isomeric mixtures during electrophilic aromatic substitution reactions on substituted benzenes, which necessitates difficult and often costly separation processes. libretexts.orgyoutube.com The synthesis of substituted thiophenols can also involve harsh reaction conditions, long process routes, or the generation of substantial waste, which are undesirable from both an economic and environmental perspective. google.com
Future Prospects for Novel Derivatizations and Applications in Chemical Synthesis and Materials Science
The unique electronic and steric properties of this compound make it an intriguing candidate for various applications, driving the need for novel derivatizations. Substituted benzenethiols have shown considerable promise in the field of materials science, particularly for modifying the work function of metal surfaces, such as gold, which is a critical aspect in the design and fabrication of organic electronic devices. researchgate.net The ability to fine-tune the electronic properties of these surfaces by varying the substituents on the benzenethiol (B1682325) ring opens up avenues for creating tailored interfaces in organic thin-film transistors and other molecular electronic components. researchgate.net
In the realm of chemical synthesis, this compound can serve as a versatile building block. The presence of multiple reactive sites—the thiol group and the carbon-halogen bonds—allows for a range of post-synthetic modifications. For instance, the thiol group can readily undergo S-alkylation, S-arylation, or be incorporated into more complex structures through thiol-click chemistry. researchgate.netmdpi.com The bromo and chloro substituents offer handles for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. researchgate.net This potential for diverse derivatization could lead to the synthesis of novel ligands for catalysis, functional materials with unique optical or electronic properties, and potentially biologically active molecules. Furthermore, thiol-containing compounds are being explored for applications in nanotechnology, such as the functionalization of nanoparticles for drug delivery systems. longdom.orgnih.gov
Emerging Methodologies for Thiol Chemistry
The broader field of thiol chemistry is continuously evolving, with several emerging methodologies that could be applied to the synthesis and derivatization of compounds like this compound.
Advanced Catalytic Systems: The development of novel palladium-catalyzed cross-coupling reactions that activate C-S bonds is a significant advancement, allowing for the diversification of thioethers. researchgate.net Furthermore, P(III) reagent-mediated radical desulfurization processes offer a transition metal-free alternative for generating carbon-centered radicals from thiols, opening up new possibilities for C-C and C-heteroatom bond formation. escholarship.org
Multicomponent Reactions: Innovative multicomponent reactions are being designed for the efficient and sensitive analysis of thiols. For example, the coupling of 19F-labeled chiral amines, o-phthalaldehyde, and thiol analytes allows for the rapid generation of diastereoisomeric derivatives that can be distinguished by 19F NMR, facilitating chiral discrimination. acs.org
Thiol-Click Chemistry: The concept of "click chemistry" has been extended to thiol-based reactions, including thiol-ene, thiol-yne, and thiol-Michael additions. researchgate.netmdpi.com These reactions are typically high-yielding, proceed under mild conditions, and are tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules and materials.
Computational and Mechanistic Studies: The increasing power and accessibility of computational chemistry are enabling a deeper understanding of reaction mechanisms involving thiols. researchgate.netuq.edu.aunih.gov This predictive capability can guide the development of new reactions and catalysts with improved efficiency and selectivity.
These emerging methodologies hold the potential to overcome many of the existing challenges in the synthesis and application of polysubstituted aryl thiols, paving the way for new discoveries in both fundamental and applied chemistry.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-Bromo-3-chloro-2-methylbenzenethiol with high purity?
- Methodological Answer : Synthesis should prioritize regioselective bromination and chlorination of the aromatic ring. Use anhydrous conditions to avoid hydrolysis of the thiol group (-SH). Purification via column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or recrystallization in ethanol/water mixtures can isolate the product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Ensure inert gas (N₂/Ar) protection to prevent oxidation of the thiol group .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using -NMR (δ ~2.5 ppm for methyl, δ ~4.0–5.0 ppm for thiol proton in DMSO-d₆) and -NMR (aromatic carbons at ~120–140 ppm).
- X-ray crystallography : Use SHELX software for structure refinement . Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane) to resolve halogen and methyl group positions. Validate bond angles and torsional strain using density-functional theory (DFT) calculations (B3LYP/6-31G* level) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations.
- Spill management : Neutralize spills with activated charcoal or sodium bicarbonate; avoid water to prevent thiol oxidation.
- First aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?
- Methodological Answer : Discrepancies in thermochemical properties (e.g., bond dissociation energies) may arise from approximations in DFT functionals. Validate calculations using hybrid functionals (e.g., B3LYP with exact exchange corrections) . Compare computed vibrational spectra (IR/Raman) with experimental data to refine force constants. For steric clashes in crystallographic models, use SHELXL’s restraints for anisotropic displacement parameters .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Leverage the differential reactivity of bromo vs. chloro groups:
- Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos catalyst to selectively substitute bromine.
- Suzuki-Miyaura coupling : Retain the chloro group by using milder conditions (e.g., Pd(PPh₃)₄, Na₂CO₃ base). Monitor competing thiol oxidation by adding radical scavengers (e.g., TEMPO) .
Q. How do steric and electronic effects influence the thiol’s nucleophilicity in this compound?
- Methodological Answer : The methyl group introduces steric hindrance, reducing accessibility of the thiol. Electronic effects from bromine (electron-withdrawing) and chlorine (moderately electron-withdrawing) further polarize the S–H bond. Quantify nucleophilicity via competitive thiol-disulfide exchange assays (e.g., with Ellman’s reagent) under varying pH (optimal range: pH 7–9). Compare reaction rates with DFT-calculated Mulliken charges on sulfur .
Data Analysis & Validation
Q. How to address inconsistencies in crystallographic data for halogenated aromatic thiols?
- Methodological Answer : Disordered halogen positions in X-ray structures can arise from dynamic motion. Use SHELXL’s PART instruction to model disorder. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., S···H or halogen bonds). Cross-validate with solid-state NMR to resolve ambiguities .
Q. What analytical techniques are most reliable for detecting trace oxidation products of this compound?
- Methodological Answer : Use LC-MS (ESI− mode) to identify disulfide (m/z ~[M−H]⁻ ≈ 325–330) or sulfonic acid (m/z ~[M−H]⁻ ≈ 340–345) byproducts. Confirm with -NMR loss of thiol proton signal. Store samples under argon with 1% TCEP (tris(2-carboxyethyl)phosphine) to prevent oxidation .
Experimental Design
Q. How to design a stability study for this compound under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
